Hydroxytyrosol-d4

Description

Properties

IUPAC Name |

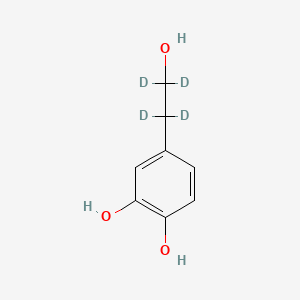

4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857855 | |

| Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330260-89-3 | |

| Record name | 4-[2-Hydroxy(~2~H_4_)ethyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydroxytyrosol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hydroxytyrosol-d4, a deuterated analog of the potent antioxidant hydroxytyrosol. This document details its primary application in research, particularly as an internal standard for accurate quantification of hydroxytyrosol in complex biological matrices. It also explores the metabolic fate of hydroxytyrosol, offering insights for pharmacokinetic and metabolic studies.

Introduction to this compound

This compound is a stable isotope-labeled version of hydroxytyrosol, a naturally occurring phenolic compound found abundantly in olives and olive oil.[1][2] In this compound, four hydrogen atoms on the ethyl side chain are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to hydroxytyrosol but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous or unlabeled hydroxytyrosol by mass spectrometry, making it an invaluable tool in analytical research.

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of hydroxytyrosol in various biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₆D₄O₃ |

| Molecular Weight | 158.19 g/mol [3] |

| Synonyms | 4-(2-Hydroxyethyl-1,1,2,2-d4)-1,2-benzenediol, DOPET-d4[1] |

| CAS Number | 1330260-89-3 |

| Appearance | Typically a solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Application in Quantitative Analysis: Experimental Protocols

This compound is instrumental in the accurate quantification of hydroxytyrosol in diverse samples such as plasma, urine, olive oil, and cheese. Below are detailed methodologies for its use as an internal standard in LC-MS/MS analysis.

Quantification of Hydroxytyrosol in Human Plasma

This protocol outlines a typical workflow for the analysis of hydroxytyrosol in human plasma samples.

Experimental Workflow for Plasma Analysis

Caption: Workflow for the quantification of hydroxytyrosol in plasma using this compound.

Methodology:

-

Sample Preparation:

-

To a 200 µL aliquot of human plasma, add a stabilizing agent such as citric acid to prevent degradation of hydroxytyrosol.

-

Spike the sample with a known concentration of this compound solution (e.g., 50 ng/mL).

-

Perform protein precipitation by adding a four-fold volume of ice-cold methanol, followed by vortexing and centrifugation.

-

Collect the supernatant and subject it to solid-phase extraction (SPE) for further purification.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative or positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both hydroxytyrosol and this compound.

-

Hydroxytyrosol: The precursor ion [M-H]⁻ at m/z 153.1 is often selected, with product ions at m/z 123.1 and/or 109.1.

-

This compound: The precursor ion [M-H]⁻ at m/z 157.1 is monitored, with a corresponding shift in product ion masses.

-

-

-

Quantification of Hydroxytyrosol in Urine

A similar workflow can be adapted for the analysis of hydroxytyrosol in urine samples.

Methodology:

-

Sample Preparation:

-

Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to measure both free and conjugated forms of hydroxytyrosol.

-

Spike the hydrolyzed urine sample with a known amount of this compound.

-

Perform a liquid-liquid extraction or solid-phase extraction to clean up the sample.

-

Evaporate the organic layer or eluate and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential modifications to the gradient elution profile to optimize separation from other urinary metabolites.

-

Quantitative Data Summary

The following table summarizes typical quantitative parameters from studies utilizing this compound as an internal standard for hydroxytyrosol quantification.

| Matrix | Calibration Range | LOQ (Limit of Quantification) | LOD (Limit of Detection) | Recovery | Reference |

| Human Plasma | 0.5 - 100 ng/mL | 0.5 - 1 ng/mL | 0.1 - 0.3 ng/mL | >85% | [4] |

| Human Urine | 1 - 500 ng/mL | 1 - 5 ng/mL | 0.3 - 1 ng/mL | >90% | [2] |

| Olive Oil | 0.1 - 50 µg/g | 0.1 µg/g | 0.03 µg/g | 95-105% | [5] |

| Cheese | 0.5 - 1000 µg/kg | 0.5 µg/kg | Not Reported | >70% | [6] |

Metabolic Pathway of Hydroxytyrosol

Understanding the metabolism of hydroxytyrosol is crucial for interpreting pharmacokinetic data and understanding its biological effects. Hydroxytyrosol undergoes extensive phase I and phase II metabolism in the body. The primary metabolites include glucuronide and sulfate conjugates, as well as products of oxidation and methylation.

Caption: Simplified metabolic pathway of hydroxytyrosol in humans.

Description of the Metabolic Pathway:

-

Phase I Metabolism: Hydroxytyrosol can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC can then be methylated by catechol-O-methyltransferase (COMT) to produce homovanillic acid (HVA).

-

Phase II Metabolism: The primary metabolic route for hydroxytyrosol is direct conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the formation of hydroxytyrosol glucuronides, while sulfotransferases (SULTs) lead to the formation of hydroxytyrosol sulfates. These conjugated metabolites are more water-soluble and are readily excreted in the urine.

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, pharmacology, and analytical chemistry. Its use as an internal standard in LC-MS/MS methods ensures the generation of reliable and accurate quantitative data for hydroxytyrosol in a wide range of biological and food samples. A thorough understanding of the experimental protocols for its use and the metabolic pathways of its non-deuterated counterpart is essential for the design and interpretation of studies investigating the bioavailability, pharmacokinetics, and health benefits of this important dietary antioxidant.

References

- 1. One-week administration of hydroxytyrosol to humans does not activate Phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil [iris.unicampania.it]

- 3. biorxiv.org [biorxiv.org]

- 4. Oral Bioavailability and Metabolism of Hydroxytyrosol from Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hydroxytyrosol-d4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Hydroxytyrosol-d4, a deuterated analog of the potent natural antioxidant, Hydroxytyrosol. This document is intended to serve as a technical resource, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Structure and Properties

This compound (DOPET-d4) is the deuterium-labeled form of Hydroxytyrosol.[1] Structurally, it is a catechol derivative, identified as 4-(2-hydroxyethyl)benzene-1,2-diol, where four hydrogen atoms on the ethyl group have been replaced with deuterium.[2][3] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of Hydroxytyrosol in biological matrices.

The physical and chemical properties of this compound are summarized in the table below, with data for the non-labeled Hydroxytyrosol provided for comparison.

| Property | This compound | Hydroxytyrosol |

| IUPAC Name | 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,2-diol | 4-(2-hydroxyethyl)benzene-1,2-diol[4] |

| Synonyms | DOPET-d4, 3,4-Dihydroxyphenethyl alcohol-d4 | 3,4-Dihydroxyphenylethanol (DOPET), 3-Hydroxytyrosol[5] |

| CAS Number | 1330260-89-3 | 10597-60-1[5] |

| Molecular Formula | C₈H₆D₄O₃ | C₈H₁₀O₃[5][6] |

| Molecular Weight | 158.19 g/mol [3] | 154.16 g/mol [4] |

| Appearance | - | Colorless solid[5] |

| Solubility in Water | - | 5 g/100 mL[5] |

Biological Activity and Signaling Pathways

Hydroxytyrosol, the parent compound of this compound, is a potent antioxidant and anti-inflammatory agent found in olive oil.[2] Its biological effects are attributed to its ability to scavenge free radicals and modulate key inflammatory signaling pathways.[7]

Anti-inflammatory Mechanism

A primary mechanism of Hydroxytyrosol's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Hydroxytyrosol has been shown to prevent the nuclear translocation of NF-κB, thereby suppressing the expression of downstream targets including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7][9]

The following diagram illustrates the inhibitory effect of Hydroxytyrosol on the NF-κB signaling pathway.

Experimental Protocols

A. Synthesis of Hydroxytyrosol

A common method for the synthesis of Hydroxytyrosol involves the reduction of 3,4-dihydroxyphenylacetic acid.[10]

Materials:

-

3,4-dihydroxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

A solution of 3,4-dihydroxyphenylacetic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for a specified period and then refluxed for several hours to ensure the completion of the reaction.

-

After cooling, the reaction is quenched by the careful addition of water, followed by 10% H₂SO₄.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure to yield crude Hydroxytyrosol, which can be further purified by column chromatography.

Note: Synthesis of this compound would require a deuterated starting material or a deuterated reducing agent, followed by appropriate synthetic steps.

B. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the determination of Hydroxytyrosol in various samples.[11][12][13] this compound is typically used as an internal standard for this analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A gradient elution is typically used.

-

Column Temperature: 25-35°C.

-

Injection Volume: 20 µL.[12]

Sample Preparation (from plasma): [11]

-

Acidify plasma samples.

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).

-

Wash the cartridge with water and a low-concentration organic solvent (e.g., 5% methanol in water).

-

Elute Hydroxytyrosol with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

The workflow for sample analysis is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(2-Hydroxy(~2~H_4_)ethyl)benzene-1,2-diol | C8H10O3 | CID 71749402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxytyrosol | C8H10O3 | CID 82755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydroxytyrosol - Wikipedia [en.wikipedia.org]

- 6. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxytyrosol and Arginine as Antioxidant, Anti-Inflammatory and Immunostimulant Dietary Supplements for COVID-19 and Long COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of hydroxytyrosol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxytyrosol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxytyrosol-d4 (HT-d4), a deuterated analog of the potent natural antioxidant, hydroxytyrosol. This document details a robust synthetic route, outlines various purification strategies, and presents quantitative data to support the described methodologies. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the practical application of these techniques in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reduction of a suitable precursor, 3,4-dihydroxyphenylacetic acid, using a deuterated reducing agent. This method allows for the specific incorporation of deuterium atoms at the ethyl bridge of the hydroxytyrosol molecule.

Synthetic Pathway Overview

The primary synthetic route involves the reduction of the carboxylic acid group of 3,4-dihydroxyphenylacetic acid to a deuterated primary alcohol. Lithium aluminum deuteride (LiAlD4) is the reagent of choice for this transformation due to its high efficiency in reducing carboxylic acids.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Lithium aluminum deuteride (LiAlD4)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum deuteride (1.2 equivalents) in anhydrous THF.

-

Addition of Precursor: Dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlD4 suspension under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 4 hours.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlD4 by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates and wash with 1 M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Precursor | 3,4-Dihydroxyphenylacetic acid | [1] |

| Reducing Agent | Lithium Aluminum Hydride (for non-deuterated) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Time | 2 hours (reflux) | [1] |

| Yield | 82.8% (for non-deuterated) | [1] |

Note: The yield for the deuterated synthesis is expected to be comparable to the non-deuterated synthesis.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and residual reagents. A multi-step purification strategy is often employed to achieve high purity.

Purification Workflow

A typical purification workflow involves an initial liquid-liquid extraction followed by solid-phase extraction for further refinement. High-performance liquid chromatography (HPLC) can be used for final polishing if very high purity is required.

Experimental Protocols for Purification

Materials:

-

Crude this compound

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Separatory funnel

Procedure:

-

Dissolve the crude this compound in a minimal amount of deionized water.

-

Transfer the aqueous solution to a separatory funnel and extract three times with equal volumes of ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Materials:

-

Partially purified this compound from LLE

-

C18 silica gel or activated carbon

-

Methanol

-

Deionized water

-

Chromatography column

Procedure using C18 Silica Gel:

-

Column Preparation: Pack a chromatography column with C18 silica gel and equilibrate with deionized water.

-

Loading: Dissolve the sample in a minimal amount of water/methanol and load it onto the column.

-

Washing: Wash the column with deionized water to remove polar impurities.

-

Elution: Elute the this compound with a gradient of methanol in water (e.g., 20-80% methanol).

-

Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Procedure using Activated Carbon:

-

Adsorption: Dissolve the sample in water and mix with activated carbon. Stir for a defined period to allow for adsorption.

-

Filtration: Filter the mixture to separate the activated carbon.

-

Desorption: Wash the activated carbon with ethanol to desorb the this compound.

-

Concentration: Collect the ethanolic solution and evaporate the solvent to obtain the purified product.

Quantitative Data for Purification

| Purification Method | Adsorbent/Solvent | Recovery/Purity | Reference |

| Liquid-Liquid Extraction | Ethyl Acetate | 88.8% Recovery | [2] |

| Solid-Phase Extraction | C18 | Purity >97% | [3] |

| Solid-Phase Extraction | Activated Carbon | 73% Recovery | [3] |

| Membrane Filtration | Ultrafiltration + Nanofiltration | Purity up to 68% w/w | [4] |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the chemical structure and the successful incorporation of deuterium. The disappearance or significant reduction of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described protocols based on their specific laboratory conditions and purity requirements.

References

Decoding the Certificate of Analysis: A Technical Guide to Hydroxytyrosol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Hydroxytyrosol-d4. Understanding the nuances of a CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is crucial for accurate quantification in preclinical and clinical studies. This document will dissect the key components of a typical CoA, offering detailed experimental protocols and visual workflows to empower researchers in their analytical endeavors.

Quantitative Data Summary

A Certificate of Analysis for this compound provides essential quantitative data that certifies its identity and quality. The following tables summarize the typical specifications for this deuterated standard.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | 4-(2-Hydroxyethyl-1,1,2,2-d4)-benzene-1,2-diol |

| Molecular Formula | C₈H₆D₄O₃ |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 1330260-89-3 |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥ 98.0% |

| Isotopic Enrichment | Mass Spectrometry / ¹H NMR | ≥ 99 atom % Deuterium |

| Deuterium Incorporation | Mass Spectrometry | ≥ 98% d₄ |

Table 3: Residual Impurities

| Parameter | Method | Specification |

| Residual Solvents | GC-HS | Conforms to USP <467> or ICH Q3C |

| Heavy Metals | ICP-MS | ≤ 10 ppm |

Experimental Protocols

The analytical methods employed to generate the data on a CoA are critical for interpreting the results. Below are detailed methodologies for the key experiments performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Methanol

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 280 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment

Purpose: To confirm the mass of this compound and determine the isotopic distribution, ensuring high deuterium incorporation.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent like methanol.

-

MS Parameters:

-

Ionization Mode: ESI negative or positive

-

Mass Range: m/z 100-200

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound ([M-H]⁻ at m/z 157.08 or [M+H]⁺ at m/z 159.09). The isotopic enrichment is determined by comparing the intensity of the d₄ peak to the intensities of the d₀ to d₃ peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Purpose: To confirm the chemical structure and assess the degree of deuteration by observing the absence of proton signals at the deuterated positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of the deuterated solvent.

-

NMR Acquisition: Acquire a ¹H NMR spectrum.

-

Data Analysis: The ¹H NMR spectrum should show the characteristic aromatic proton signals of the Hydroxytyrosol backbone. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of any residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal.

Visualizing Analytical Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for determining the key quality attributes of this compound.

Caption: Workflow for determining the chemical purity of this compound using HPLC.

Caption: Workflow for determining the isotopic enrichment of this compound using Mass Spectrometry.

Caption: Workflow for structural confirmation and isotopic purity assessment of this compound by NMR.

By thoroughly understanding the data presented in a Certificate of Analysis and the methodologies used to obtain it, researchers can confidently utilize this compound as a reliable internal standard, ensuring the accuracy and reproducibility of their quantitative analytical results.

Isotopic Purity and Stability of Hydroxytyrosol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Hydroxytyrosol-d4, a deuterated internal standard essential for accurate quantification in various research and development applications. The focus is on its isotopic purity and stability, with detailed experimental protocols and data presentation to ensure reliable and reproducible results in analytical assays.

Isotopic and Chemical Purity Assessment

The utility of this compound as an internal standard is fundamentally dependent on its isotopic enrichment and the absence of unlabeled analyte and other chemical impurities. Accurate characterization is crucial for dependable quantitative analysis.

Experimental Protocol: Purity Determination

Objective: To determine the isotopic and chemical purity of this compound.

Methodology:

-

Isotopic Purity via Mass Spectrometry (MS):

-

A solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

The solution is infused directly or analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3]

-

High-resolution mass spectrometry is employed to resolve the isotopic peaks.

-

The relative abundance of the deuterated species (d4) is compared to the unlabeled (d0) and partially deuterated (d1, d2, d3) species.

-

Isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopic species.

-

-

Chemical Purity via High-Performance Liquid Chromatography (HPLC) with UV and MS Detection:

-

A standard solution of this compound is prepared and injected into an HPLC system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic or acetic acid).[4][5]

-

A UV detector (set at ~280 nm) and a mass spectrometer are used for detection.[6][7]

-

Chemical purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected impurities.

-

Data Presentation: Purity Analysis

The following tables summarize typical quantitative data for a batch of this compound.

Table 1: Isotopic Purity of this compound by Mass Spectrometry

| Isotopic Species | Relative Abundance (%) |

| Hydroxytyrosol-d0 | < 0.1 |

| Hydroxytyrosol-d1 | < 0.1 |

| Hydroxytyrosol-d2 | 0.2 |

| Hydroxytyrosol-d3 | 1.5 |

| This compound | > 98 |

Table 2: Chemical Purity of this compound by HPLC-UV/MS

| Analyte | Retention Time (min) | Purity (%) |

| This compound | 5.8 | > 99.5 |

| Impurity 1 | 4.2 | < 0.2 |

| Impurity 2 | 7.1 | < 0.3 |

Stability Assessment of this compound

Ensuring the stability of this compound under various storage and handling conditions is critical to maintaining its integrity as a quantitative standard.

Experimental Protocol: Stability Studies

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Methodology:

-

Sample Preparation: Aliquots of a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) are prepared in amber vials to protect from light.[8]

-

Storage Conditions:

-

Time Points: Samples are analyzed at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, the samples are analyzed for purity and concentration using the HPLC-UV/MS method described in section 1.1. Any degradation products are identified and quantified.

-

Freeze-Thaw Stability: The stability of the solution is also assessed after multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).

Data Presentation: Stability Analysis

The following table presents illustrative stability data for this compound.

Table 3: Stability of this compound Solution (in Methanol) Over 12 Months

| Storage Condition | Time (Months) | Purity (%) | Degradation (%) |

| -20°C | 0 | 99.8 | 0.0 |

| 3 | 99.8 | 0.0 | |

| 6 | 99.7 | 0.1 | |

| 12 | 99.7 | 0.1 | |

| 2-8°C | 0 | 99.8 | 0.0 |

| 3 | 99.7 | 0.1 | |

| 6 | 99.6 | 0.2 | |

| 12 | 99.5 | 0.3 | |

| 25°C/60% RH | 0 | 99.8 | 0.0 |

| 1 | 99.5 | 0.3 | |

| 3 | 99.0 | 0.8 | |

| 6 | 98.2 | 1.6 |

Visualizing Experimental Workflows and Biological Pathways

Workflow for Purity and Stability Testing

Caption: Workflow for Isotopic Purity and Stability Testing of this compound.

Key Signaling Pathway Modulated by Hydroxytyrosol

Hydroxytyrosol exerts many of its biological effects by modulating cellular signaling pathways, particularly those related to oxidative stress and inflammation.[11][12] One of the most well-documented is the activation of the Nrf2/ARE pathway.[13][14]

Caption: Simplified Nrf2/ARE Signaling Pathway Activated by Hydroxytyrosol.

References

- 1. Hydroxytyrosol in Foods: Analysis, Food Sources, EU Dietary Intake, and Potential Uses | MDPI [mdpi.com]

- 2. Rapid determination of the free and total hydroxytyrosol and tyrosol content in extra virgin olive oil by stable isotope dilution analysis and paper spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive evaluation of tyrosol and hydroxytyrosol derivatives in extra virgin olive oil by microwave-assisted hydrolysis and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Hydroxytyrosol in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxytyrosol and Oleuropein-Enriched Extracts Obtained from Olive Oil Wastes and By-Products as Active Antioxidant Ingredients for Poly (Vinyl Alcohol)-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oliveoiltimes.com [oliveoiltimes.com]

- 13. Hydroxytyrosol: Decoding the dual codes of natural antioxidants and anti-aging - FocusHerb [focusherb.com]

- 14. Hydroxytyrosol induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of High-Purity Hydroxytyrosol-d4: A Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity, deuterated Hydroxytyrosol (Hydroxytyrosol-d4) and its critical role as an internal standard in quantitative analytical methodologies. This document outlines key technical specifications from prominent suppliers, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS), and visual diagrams of relevant biochemical and analytical workflows.

Introduction to this compound

Hydroxytyrosol is a potent antioxidant polyphenol found in olive oil, recognized for a wide range of health benefits, including cardioprotective, anti-inflammatory, and neuroprotective properties. For researchers investigating its pharmacokinetics, metabolism, and presence in biological or food matrices, accurate quantification is paramount. This compound, a stable isotope-labeled version of the parent compound, serves as an ideal internal standard for mass spectrometry-based analyses. Its use corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Commercial Availability of High-Purity this compound

Sourcing high-purity this compound is essential for the development of robust and reliable analytical methods. The following table summarizes the offerings from key commercial suppliers specializing in research chemicals and analytical standards.

| Supplier | Product Name/Synonyms | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound (DOPET-d4) | HY-N0570S | 96.0% | 1330260-89-3 | C₈H₆D₄O₃ | 158.19 |

| Toronto Research Chemicals | This compound | H989267 | Not specified | 1330260-89-3 | C₈H₆D₄O₃ | 158.19 |

Note: While Cayman Chemical and Santa Cruz Biotechnology are prominent suppliers of Hydroxytyrosol and related derivatives, specific product pages for this compound were not available at the time of this guide's compilation.

Experimental Protocol: Quantification of Hydroxytyrosol using this compound Internal Standard by LC-MS/MS

This protocol provides a generalized methodology for the quantification of Hydroxytyrosol in a biological matrix (e.g., plasma, urine, or tissue homogenate) or food extract. Method optimization and validation are required for specific applications.

1. Materials and Reagents

-

Hydroxytyrosol analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid or Acetic Acid (LC-MS grade)

-

Ultrapure Water

-

Biological matrix (e.g., plasma) from control and study samples

2. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Hydroxytyrosol and this compound in methanol to obtain primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Hydroxytyrosol stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound primary stock to a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation Method for Plasma)

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the Internal Standard Working Solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

-

Liquid Chromatography System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Ramp linearly from 5% to 95% B

-

3.0-3.5 min: Hold at 95% B

-

3.5-4.0 min: Return to 5% B

-

4.0-5.0 min: Column re-equilibration

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions:

-

Hydroxytyrosol: Precursor ion [M-H]⁻ m/z 153 → Product ion (e.g., m/z 123).

-

This compound: Precursor ion [M-H]⁻ m/z 157 → Product ion (e.g., m/z 127). (Note: MRM transitions must be optimized on the specific instrument being used).

-

5. Data Analysis

-

Integrate the peak areas for both the analyte (Hydroxytyrosol) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Hydroxytyrosol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Pathways and Workflows

Diagram 1: Analytical Workflow for Quantification

The following diagram illustrates the logical steps involved in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.

In-Depth Technical Guide: Storage and Handling of Hydroxytyrosol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the proper storage and handling of Hydroxytyrosol-d4, a deuterated analog of the potent antioxidant Hydroxytyrosol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Storage Recommendations

Proper storage of this compound is paramount to prevent degradation and maintain its isotopic and chemical purity. The following conditions are recommended based on available stability data for Hydroxytyrosol and general best practices for deuterated compounds.

1.1. Solid Compound

For the solid form of this compound, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes thermal degradation. |

| 4°C for short-term storage. | Adequate for brief periods, but colder temperatures are preferred for extended stability. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation, to which phenolic compounds are susceptible. |

| Light | Protect from light by using an amber vial or storing in a dark location. | Prevents light-induced degradation. |

| Moisture | Store in a desiccator or a tightly sealed container with a desiccant. | Hydroxytyrosol is hygroscopic and can absorb moisture from the air, which may affect its stability and weighing accuracy. |

1.2. Solutions

The stability of this compound in solution is dependent on the solvent, temperature, and concentration.

| Solvent | Storage Temperature | Expected Stability |

| Aqueous Solutions (e.g., Milli-Q water) | -20°C | Stable for at least one week with no significant degradation[1]. |

| 4°C | Noticeable degradation may occur within a week[1]. | |

| Room Temperature | Significant degradation can be expected within a week[1]. | |

| Methanol | -20°C | Recommended for long-term storage of stock solutions. While specific long-term data for this compound is limited, storing phenolic compound solutions at low temperatures is a standard practice to ensure stability. |

| DMSO | -20°C or 4°C | DMSO is a common solvent for stock solutions. Storage at low temperatures is recommended to minimize degradation. |

| Acetonitrile | -20°C | Often used in analytical methods; storage at low temperatures is recommended for prepared solutions. |

Note on Aqueous Solutions: The stability of Hydroxytyrosol in aqueous solutions is significantly affected by the ionic content. Degradation is more rapid in water with a high mineral content compared to purified water[1].

Handling Procedures

Safe and effective handling of this compound requires adherence to standard laboratory safety protocols and specific techniques to prevent contamination and degradation.

2.1. Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following PPE should be worn:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). If working with solutions where there is a risk of splashing, consider double gloving or using thicker gloves[2].

-

Body Protection: A laboratory coat.

2.2. General Handling

-

Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid compound or preparing stock solutions to avoid inhalation of any fine particles.

-

Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Prevent deuterium-hydrogen (D-H) exchange by minimizing exposure to moisture. Use dry glassware and handle under an inert atmosphere when possible[3].

Experimental Protocols

3.1. Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

-

This compound (solid)

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance

-

Calibrated pipettes

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Amber glass vial with a PTFE-lined cap

Procedure:

-

Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.

-

Carefully transfer the weighed solid to the volumetric flask.

-

Add a small amount of methanol to the flask to dissolve the solid.

-

Once dissolved, bring the solution to the final volume with methanol.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer the stock solution to a labeled amber glass vial for storage.

-

Store the stock solution at -20°C.

3.2. Preparation of Working Solutions

Working solutions for experiments can be prepared by diluting the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).

Procedure:

-

Remove the stock solution from the freezer and allow it to equilibrate to room temperature.

-

Using a calibrated pipette, transfer the required volume of the stock solution to a clean volumetric flask.

-

Dilute to the final volume with the desired solvent.

-

Mix thoroughly.

-

Use working solutions fresh or store them at 4°C for short-term use. For longer-term storage, freezing at -20°C is recommended.

Visual Summaries

4.1. Recommended Storage and Handling Workflow

Caption: A logical workflow for the proper storage, handling, and preparation of this compound solutions.

4.2. Key Stability Factors

Caption: A diagram illustrating the primary environmental factors that can impact the stability of this compound.

References

The Subtle Influence of Nature's Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Hydroxytyrosol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of the natural abundance of deuterium, the heavy isotope of hydrogen, and its nuanced effects on the synthesis, analysis, and application of deuterated compounds, with a specific focus on Hydroxytyrosol-d4. As a critical internal standard in bioanalytical studies, understanding the isotopic landscape of this compound is paramount for ensuring data accuracy and reproducibility.

The Natural Abundance of Deuterium: A Constant Presence

Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H).[1] While seemingly a minor variation, this difference in mass underpins significant physicochemical distinctions. Deuterium is naturally present in all hydrogen-containing compounds, with its abundance varying slightly depending on the source.

The primary reference for deuterium abundance is Vienna Standard Mean Ocean Water (VSMOW), which has a D/H ratio of approximately 155.76 ± 0.1 parts per million (ppm). This means that for every million hydrogen atoms in ocean water, about 156 are deuterium.[1] The natural abundance of deuterium is a fundamental consideration in high-precision analytical chemistry, particularly in the context of isotopically labeled standards.

Table 1: Natural Abundance of Deuterium in Various Sources

| Source | Deuterium Abundance (ppm) | Approximate D/H Ratio | Reference(s) |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.1 | 1 in 6420 | [1] |

| Earth's Oceans (average) | ~156 | 1 in 6400 | [2][3] |

| Temperate Climate Water | ~150 | - | [2] |

| Equatorial Water | ~155 | - | [2] |

| Northern Canada Water | ~135 | - | [2] |

| Human Body | 120 - 140 | - | [2] |

| Comets | Elevated, similar to Earth's oceans | - | [1] |

Hydroxytyrosol and its Deuterated Analog: this compound

Hydroxytyrosol is a potent antioxidant polyphenol found in olive oil and is the subject of extensive research for its potential health benefits, including cardiovascular and neuroprotective effects.[3] this compound is its deuterated counterpart, where four hydrogen atoms have been replaced with deuterium.

Table 2: Properties of Hydroxytyrosol and this compound

| Property | Hydroxytyrosol | This compound |

| Chemical Formula | C₈H₁₀O₃ | C₈H₆D₄O₃ |

| Molar Mass | 154.16 g/mol | 158.20 g/mol |

| Primary Application | Antioxidant, research compound | Internal standard in mass spectrometry |

| Key Feature | Natural antioxidant | Stable isotope-labeled analog |

The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to unlabeled hydroxytyrosol, allowing it to co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference of 4 Da allows for clear differentiation between the analyte and the internal standard.

The Effect of Natural Deuterium Abundance on this compound

While this compound is intentionally enriched with deuterium, the natural abundance of deuterium in the starting materials and reagents used for its synthesis has a subtle but important effect on the final product. This manifests in the isotopic purity of the deuterated standard.

Isotopic Purity and its Importance:

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. For this compound, the ideal isotopic purity would be 100%, meaning every molecule contains exactly four deuterium atoms. However, in reality, a distribution of isotopologues exists.

The natural abundance of deuterium means that even in the synthesis of unlabeled hydroxytyrosol, a very small fraction of molecules will naturally contain one or more deuterium atoms. Conversely, when synthesizing this compound, the starting materials and deuterating agents are not 100% free of protium. This leads to the presence of minor amounts of Hydroxytyrosol-d3, -d2, -d1, and even some unlabeled Hydroxytyrosol (d0) in the final product.

Impact on Quantitative Analysis:

The presence of unlabeled analyte (d0) in the deuterated internal standard can lead to an underestimation of the analyte's concentration in a sample. Therefore, it is crucial to use deuterated standards with high isotopic purity, typically exceeding 98%. High-resolution mass spectrometry is a key technique for determining the isotopic purity of deuterated compounds.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,4-dihydroxyphenylacetic acid in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum deuteride in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 2-4 hours.

-

Quenching: After cooling the reaction mixture back to 0°C, the excess LiAlD₄ is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Work-up: The resulting suspension is filtered, and the filtrate is acidified with 1 M HCl. The aqueous layer is then extracted multiple times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and determine its isotopic purity.

Quantification of Hydroxytyrosol using this compound as an Internal Standard

This protocol outlines a general workflow for the analysis of hydroxytyrosol in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma)

-

This compound (internal standard solution of known concentration)

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation and mobile phase)

-

Water with 0.1% formic acid (mobile phase)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

-

Add cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a suitable C18 reversed-phase HPLC column.

-

Elute the analytes using a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detect the parent and product ions for both hydroxytyrosol and this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of hydroxytyrosol to this compound.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of hydroxytyrosol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Biological Context and Analytical Workflow

Signaling Pathways Modulated by Hydroxytyrosol

Hydroxytyrosol exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for drug development and research into its therapeutic potential.

Caption: Nrf2/ARE Signaling Pathway Activation by Hydroxytyrosol.

Caption: PI3K/Akt/FOXO3a Signaling Pathway in Cell Survival and Apoptosis.

Caption: Inhibition of the NF-κB Inflammatory Pathway by Hydroxytyrosol.

Experimental Workflow for Quantitative Analysis

The use of a deuterated internal standard is a cornerstone of modern quantitative mass spectrometry. The following diagram illustrates a typical workflow.

Caption: Workflow for Hydroxytyrosol Quantification using a Deuterated Standard.

Conclusion

The natural abundance of deuterium is a fundamental aspect of chemistry that has direct implications for the synthesis and application of deuterated internal standards like this compound. While present in minute quantities, this natural isotopic background influences the isotopic purity of synthesized standards, a critical parameter for accurate quantitative analysis. For researchers in drug development and other scientific fields, a thorough understanding of these principles, from the natural occurrence of deuterium to the practicalities of experimental design and data interpretation, is essential for generating robust and reliable scientific data. The continued use of high-purity, well-characterized deuterated standards will undoubtedly remain a cornerstone of precision in bioanalytical chemistry.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis of hydroxytyrosol and its lipophilic derivatives from tyrosol or homovanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroxytyrosol-d4 in Metabolite Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Hydroxytyrosol-d4 (HT-d4) in metabolite identification and quantification. Deuterated internal standards are the gold standard in mass spectrometry-based quantitative analysis, offering unparalleled accuracy and precision by compensating for variations during sample processing and analysis. This document details the principles of its application, experimental protocols, and data interpretation, serving as a vital resource for researchers in metabolomics, pharmacokinetics, and food science.

The Principle of Isotope Dilution Mass Spectrometry with this compound

This compound is a stable isotope-labeled (SIL) analog of hydroxytyrosol, where four hydrogen atoms have been replaced by deuterium. This subtle mass shift is key to its function as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS). The fundamental principle is that a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[1] Because HT-d4 is chemically and physically almost identical to the endogenous (unlabeled) hydroxytyrosol, it experiences the same losses during extraction, purification, and derivatization, as well as the same ionization suppression or enhancement effects in the mass spectrometer's source.[1]

By monitoring the distinct mass-to-charge (m/z) ratios of both the analyte and the internal standard, the ratio of their signals remains constant regardless of sample loss or injection volume inconsistencies. This allows for highly accurate and precise quantification of the native analyte in the sample.

Experimental Workflow and Protocols

The following sections provide a detailed experimental workflow and protocols for the quantification of hydroxytyrosol and its metabolites using this compound as an internal standard. These protocols are a composite of methodologies reported in scientific literature for various biological and food matrices.

Preparation of Standard and Internal Standard Solutions

Stock Solutions (1 mg/mL):

-

Hydroxytyrosol Stock Solution: Accurately weigh and dissolve pure hydroxytyrosol in methanol to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the hydroxytyrosol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at various concentrations.

-

Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 20 ng/mL) in the same solvent.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Below are example protocols for plasma and olive oil.

Protocol 2.2.1: Human Plasma

-

Spiking with Internal Standard: To 200 µL of plasma sample, add a precise volume (e.g., 10 µL) of the this compound working solution.

-

Stabilization: Add 10 µL of freshly prepared 10% ascorbic acid and 10 µL of 0.5% acetic acid to prevent degradation.[2]

-

Protein Precipitation: Add 600 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and centrifuge.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Protocol 2.2.2: Olive Oil

-

Extraction of Phenolic Compounds:

-

Weigh 2.5 g of olive oil into a 15 mL centrifuge tube.

-

Add 5 mL of methanol/water (80:20, v/v).

-

Spike with a known amount of the this compound working solution.

-

Vortex for 3 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

-

-

Supernatant Collection: Collect the hydroalcoholic (upper) phase.

-

Re-extraction: Repeat the extraction process on the oil phase twice more.

-

Pooling and Evaporation: Combine the hydroalcoholic extracts and evaporate to dryness under a nitrogen stream.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical UPLC-MS/MS conditions for the analysis of hydroxytyrosol.

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[3]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: The specific mass transitions for hydroxytyrosol and this compound need to be optimized on the specific instrument. Example transitions are provided in the table below.

Quantitative Data and Method Validation

The use of this compound allows for robust method validation, ensuring the reliability of the quantitative data. The table below summarizes typical performance characteristics of an LC-MS/MS method for hydroxytyrosol quantification using a deuterated internal standard.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 0.5 - 1000 µg/kg | [4] |

| Coefficient of Determination (r²) | > 0.99 | [5] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL (plasma/wine), 0.5 µg/kg (oil) | [6] |

| Limit of Quantification (LOQ) | 0.45 µg/mL (oil) | [5] |

| Recovery | 98 - 107% | [7] |

| Precision (RSD%) | < 15% | [4] |

Visualizations: Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of quantification using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The olive biophenol hydroxytyrosol in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]

- 4. Occurrence of Hydroxytyrosol, Tyrosol and Their Metabolites in Italian Cheese - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In House Validated UHPLC Protocol for the Determination of the Total Hydroxytyrosol and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient extraction and sensitive LC-MS quantification of hydroxytyrosol in wine, oil and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of tyrosol and hydroxytyrosol in olive oil by tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Preliminary Studies Utilizing Hydroxytyrosol-d4 as a Tracer for Pharmacokinetic and Metabolic Profiling

Introduction

Hydroxytyrosol (HT), a potent antioxidant polyphenol found predominantly in olive oil, has garnered significant interest for its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for its development as a nutraceutical or pharmaceutical agent. The use of isotopically labeled tracers, such as this compound (HT-d4), offers a precise methodology for delineating its metabolic fate and quantifying its bioavailability. While direct preliminary studies utilizing HT-d4 as a tracer are not extensively reported in publicly available literature, this guide synthesizes data from studies using other isotopic labels (e.g., ¹⁴C, ³H) and advanced analytical techniques to provide a comprehensive overview of hydroxytyrosol's pharmacokinetics and metabolism.[3][4] This document serves as a foundational resource for designing and interpreting future studies that could employ HT-d4.

Pharmacokinetic Profile of Hydroxytyrosol

Pharmacokinetic studies in both preclinical (rat) and clinical (human) settings have demonstrated that hydroxytyrosol is rapidly absorbed and metabolized.[5][6] The parent compound's presence in plasma is often transient, with peak concentrations observed within an hour of ingestion.[7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from various studies. These values highlight the rapid metabolism and clearance of hydroxytyrosol.

Table 1: Pharmacokinetic Parameters of Hydroxytyrosol in Humans Following Oral Administration

| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | T1/2 (min) | AUC (ng·min/mL) | Reference |

| Enteric-coated capsule in EVOO | 15 mg | 5.5 | 123 | 150.53 | - | [8] |

| Aqueous food supplement (IP-1) | 30.58 mg | - | 30 | - | - | [6][9] |

| Aqueous food supplement (IP-2) | 61.48 mg | - | 30 | - | - | [6][9] |

*Tmax for major metabolites.

Table 2: Pharmacokinetic Parameters of Hydroxytyrosol in Sprague-Dawley Rats Following Oral Administration of Table Olives

| Dose of Olives (g/kg) | Dose of HT (mg/kg) | Cmax (nmol/L) | Tmax (min) | Half-life (h) | AUC (min·nmol/L) |

| 3.85 | 2.95 | - | - | ~2.5 | 4293 |

| 7.70 | 5.85 | - | - | ~2.5 | 8919 |

Metabolism of Hydroxytyrosol

Upon absorption, hydroxytyrosol undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolic pathways include glucuronidation, sulfation, and O-methylation, followed by oxidation.[3][10]

Major Metabolites

The principal metabolites identified in plasma and urine are:

Enzymatic Pathways

The metabolic conversion of hydroxytyrosol is mediated by several key enzymes:

-

UDP-glucuronosyltransferases (UGTs)

The interplay of these enzymes results in the formation of various conjugated and oxidized metabolites.

Caption: Postulated metabolic pathway of hydroxytyrosol.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic and metabolism studies of hydroxytyrosol, which can be adapted for studies using HT-d4.

Animal Study Protocol (Adapted from Rat Model)

-

Animal Model: Male Sprague-Dawley rats.[10]

-

Housing: Housed in metabolic cages to allow for separate collection of urine and feces.

-

Dosing: Oral administration of HT or HT-d4 via gavage. Doses can range from approximately 3 to 6 mg/kg body weight.[10]

-

Sample Collection:

-

Blood: Serial blood samples collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes. Plasma is separated by centrifugation.[10]

-

Urine and Feces: Collected at intervals (e.g., 0-4h, 4-8h, 8-24h).

-

-

Sample Preparation: Plasma samples are typically subjected to liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[10]

-

Analysis: Quantification of HT-d4 and its deuterated metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

Human Study Protocol (Randomized, Cross-over Design)

-

Subjects: Healthy volunteers.[6]

-

Washout Period: A period of abstaining from polyphenol-rich foods prior to the study.[8]

-

Intervention: Administration of a single oral dose of HT-d4 in a suitable vehicle (e.g., capsule, aqueous solution).[6][8]

-

Sample Collection:

-

Analysis: UHPLC-DAD-MS/MS analysis of plasma and urine samples to identify and quantify HT-d4 and its metabolites.[6][9][14]

Caption: Proposed experimental workflow for a human pharmacokinetic study using HT-d4.

Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., UHPLC-DAD-MS/MS).[9][14]

-

Chromatography: A C18 column is typically used for separation. The mobile phase often consists of a gradient of water with a small percentage of formic or acetic acid and an organic solvent like acetonitrile or methanol.[14]

-

Mass Spectrometry: Operated in negative ion mode for the detection of phenolic compounds. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for HT-d4 and its expected deuterated metabolites.[10][14]

Signaling Pathways and Cellular Effects

Beyond its pharmacokinetic profile, hydroxytyrosol has been shown to modulate various cellular signaling pathways, contributing to its biological activity.

-

Antioxidant and Anti-inflammatory Effects: HT can scavenge free radicals and has been shown to modulate the expression of genes related to inflammation and oxidative stress.[1]

-

Anti-adipogenic and Lipolytic Activity: Studies in human primary visceral adipocytes indicate that HT can inhibit adipogenesis and promote lipolysis by modulating the expression of genes such as GATA2, GATA3, WNT3A, and SIRT1.[15]

-

Anticancer Properties: HT has demonstrated antiproliferative and proapoptotic effects in colon cancer cells through the activation of caspase signaling and downregulation of the epidermal growth factor receptor (EGFR).[1]

Caption: Key signaling pathways modulated by hydroxytyrosol.

Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the pharmacokinetics and metabolism of hydroxytyrosol. The rapid absorption and extensive metabolism underscore the importance of characterizing the biological activities of its metabolites. The use of a stable isotope tracer like this compound in future studies will be invaluable for:

-

Accurate Bioavailability Assessment: Distinguishing between exogenously administered HT and its endogenous counterparts.

-

Precise Metabolite Identification and Quantification: Tracking the metabolic fate of the deuterated parent compound.

-

Elucidating Intersubject Variability: Investigating the factors that contribute to differences in metabolism and bioavailability.[7]

By employing the experimental designs and analytical methods outlined in this guide, researchers can further unravel the therapeutic potential of hydroxytyrosol and pave the way for its effective use in clinical applications.

References

- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxytyrosol: A natural compound with promising pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of tritium-labeled hydroxytyrosol, a phenolic compound found in olive Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral Bioavailability and Metabolism of Hydroxytyrosol from Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Pharmacokinetics of Hydroxytyrosol and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural characterization of the metabolites of hydroxytyrosol, the principal phenolic component in olive oil, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Pharmacokinetics and metabolism of hydroxytyrosol, a natural antioxidant from olive oil. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Original Research: Hydroxytyrosol, an ingredient of olive oil, reduces triglyceride accumulation and promotes lipolysis in human primary visceral adipocytes during differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Hydroxytyrosol-d4 as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol is a potent antioxidant polyphenol found predominantly in olives and olive oil, and it is of significant interest in the fields of nutrition, pharmacology, and drug development due to its wide range of biological activities. Accurate and precise quantification of hydroxytyrosol in complex biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and metabolomics research aimed at understanding its mechanisms of action. The use of a stable isotope-labeled internal standard, such as Hydroxytyrosol-d4, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and matrix effects, thereby ensuring high accuracy and reproducibility.

These application notes provide detailed protocols for the quantification of hydroxytyrosol in biological samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The use of a deuterated internal standard like this compound significantly improves the analytical performance of the quantification method. Below is a summary of typical validation parameters reported in the literature for similar methods.

Table 1: LC-MS/MS Method Performance for Hydroxytyrosol Quantification

| Parameter | Typical Value | Reference |

| Linearity (r²) | >0.99 | [1] |